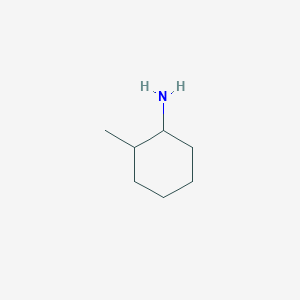

2-Methylcyclohexylamine

Overview

Description

2-Methylcyclohexylamine is an organic compound with the molecular formula C7H15N. It is a derivative of cyclohexylamine, where a methyl group is substituted at the second position of the cyclohexane ring. This compound is a colorless to light yellow liquid with a characteristic amine odor. It is used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylcyclohexylamine can be synthesized through several methods. One common method involves the hydrogenation of 2-methylcyclohexanone in the presence of ammonia and a suitable catalyst such as nickel or cobalt. The reaction is typically carried out under high pressure and temperature to ensure complete hydrogenation .

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of 2-methylcyclohexanone. The process involves the use of a fixed-bed reactor where the ketone is hydrogenated in the presence of ammonia and a nickel-based catalyst. The reaction conditions include a temperature range of 150-200°C and a pressure of 20-30 atmospheres .

Chemical Reactions Analysis

Types of Reactions: 2-Methylcyclohexylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-methylcyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form 2-methylcyclohexanol using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products:

Oxidation: 2-Methylcyclohexanone.

Reduction: 2-Methylcyclohexanol.

Substitution: Various substituted cyclohexylamines depending on the substituent used.

Scientific Research Applications

Organic Synthesis

2-Methylcyclohexylamine serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, making it valuable for synthesizing complex molecules.

Key Reactions

- Alkylation : It can undergo alkylation reactions to form more complex amines.

- Hydrogenation : Used as a reducing agent in hydrogenation processes to convert unsaturated compounds into saturated ones.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized as an intermediate for the synthesis of various drugs. Its structural properties enable the development of pharmaceutical compounds with desired biological activities.

Case Study: Drug Synthesis

A notable application is its use in synthesizing antihypertensive agents. The compound can be transformed into derivatives that exhibit effective blood pressure-lowering properties through various synthetic pathways.

Agrochemical Applications

The compound is also employed in the agrochemical sector for the synthesis of pesticides and herbicides. Its ability to modify biological activity makes it a crucial component in developing effective agricultural products.

Example

- Herbicide Development : this compound derivatives have been explored for their herbicidal properties, contributing to more environmentally friendly agricultural practices.

Dyestuff Industry

In the dyestuff industry, this compound is used as a raw material for synthesizing dyes. Its amine group allows for the formation of azo compounds, which are widely used in textile dyeing processes.

Data Table: Applications Overview

| Application Area | Specific Uses | Examples |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecule synthesis | Alkylation and hydrogenation reactions |

| Pharmaceuticals | Drug synthesis | Antihypertensive agents |

| Agrochemicals | Pesticide and herbicide development | Herbicide derivatives |

| Dyestuffs | Dye production | Azo dye synthesis |

Mechanism of Action

The mechanism of action of 2-Methylcyclohexylamine involves its interaction with biological molecules through its amine group. It can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. In hydrodenitrogenation reactions, it acts as an intermediate, where the amine group is removed, leading to the formation of hydrocarbons .

Comparison with Similar Compounds

Cyclohexylamine: Similar structure but lacks the methyl group at the second position.

N-Methylcyclohexylamine: Contains an additional methyl group attached to the nitrogen atom.

4-Methylcyclohexylamine: Methyl group is positioned at the fourth carbon of the cyclohexane ring.

Uniqueness: 2-Methylcyclohexylamine is unique due to the position of the methyl group, which influences its chemical reactivity and physical properties. This positional isomerism allows for distinct interactions in chemical reactions and biological systems .

Biological Activity

2-Methylcyclohexylamine is a cyclic amine that has garnered interest in various fields of biological research due to its potential applications in pharmaceuticals and as a chiral building block in organic synthesis. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : CHN

- Molecular Weight : 113.20 g/mol

- CAS Number : 23432

Pharmacological Properties

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that certain derivatives of cyclohexylamines, including this compound, possess antimicrobial properties. For example, a study identified new diamine scaffolds with significant activity against Mycobacterium tuberculosis, suggesting that similar compounds may have therapeutic potential against bacterial infections .

- Chiral Amine Synthesis : The compound is also notable for its role in asymmetric synthesis. Using specific transaminases, this compound can be produced with high stereoselectivity. This property is crucial for developing pharmaceuticals that require specific chiral configurations .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism. Inhibiting MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially providing antidepressant effects .

- Cell Membrane Interaction : The lipophilic nature of this compound suggests it may interact with cell membranes, influencing membrane fluidity and permeability, which can affect cellular signaling pathways.

Case Studies and Research Findings

-

Antitubercular Activity : A study highlighted the development of new diamine scaffolds with activity against M. tuberculosis. The research indicated that certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 6.25 µM, showcasing the potential of these compounds in treating tuberculosis .

Compound MIC (µM) IC (µM) Selectivity Index SQ775 6.25 132 21 SQ780 1.56 71 45 - Synthesis and Selectivity : In another study focusing on the synthesis of chiral amines, researchers utilized a transaminase from Chromobacterium violaceum to achieve high yields and selectivities for this compound. The process resulted in a complete selectivity at the (1S)-amine position .

- Neuropharmacological Effects : Investigations into the neuropharmacological effects of related compounds revealed that they could modulate neurotransmitter levels by inhibiting MAO-A and MAO-B activities. This inhibition can lead to potential therapeutic applications in treating mood disorders .

Q & A

Q. What are the established synthetic routes for 2-Methylcyclohexylamine, and how can purity and structural identity be rigorously validated?

Basic

The synthesis typically involves catalytic hydrogenation of 2-methylcyclohexanone oxime or reductive amination of 2-methylcyclohexanone with ammonia. Purification is achieved via fractional distillation under reduced pressure. To validate purity, gas chromatography (GC) with thermal conductivity detection (≥95% purity threshold) is recommended . Structural confirmation requires H/C NMR to identify amine proton signals (δ 1.2–1.6 ppm, broad) and methyl group splitting patterns, complemented by FT-IR for N-H stretching (3200–3400 cm) .

Q. How can researchers resolve contradictions in reported bioactivity or physicochemical data across studies involving this compound?

Advanced

Contradictions may arise from isomer mixtures (cis/trans), solvent polarity effects, or methodological biases. Systematic reviews (PRISMA guidelines ) should stratify data by isomer composition (e.g., using HPLC chiral columns ). Meta-regression (Cochrane methods ) can assess biases like inadequate blinding or allocation concealment, which inflate effect sizes by 17–41% . Replicate studies under controlled stereochemical conditions (e.g., enantiopure synthesis ).

Q. What safety protocols are critical when handling this compound in laboratory settings?

Basic

Use nitrile gloves, chemical-resistant aprons, and fume hoods to prevent inhalation (narcotic effects reported ). In case of skin contact, wash with soap and water; for eye exposure, irrigate with water for ≥10 minutes . Store in airtight containers under nitrogen to prevent oxidation, with secondary containment to manage spills .

Q. Which analytical techniques are most effective for differentiating cis and trans isomers of this compound?

Advanced

High-resolution H NMR can distinguish isomers: cis isomers show axial-equatorial methyl coupling (J = 3–5 Hz), while trans isomers exhibit vicinal coupling (J = 10–12 Hz) . Chiral GC-MS with β-cyclodextrin columns achieves baseline separation (retention time differences ≥1.5 min) . Polarimetry is less reliable due to low specific rotation in mixtures; instead, use X-ray crystallography for absolute configuration .

Q. How should experimental methodologies involving this compound be documented to ensure reproducibility?

Basic

Follow Beilstein Journal guidelines: report reaction stoichiometry, catalyst loading (e.g., 5% Pd/C), temperature (±2°C), and purification steps (e.g., distillation at 0.1 atm) . For known compounds, cite CAS 7003-32-9 and provide spectral data in supplementary files . Exclude redundant procedural details from the main text .

Q. What strategies address stereochemical challenges in synthesizing enantiopure this compound derivatives?

Advanced

Employ asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) to achieve >90% enantiomeric excess (ee) . Kinetic resolution using lipases (e.g., Candida antarctica) selectively acylates one isomer, yielding separable products . Monitor ee via chiral HPLC and validate with Mosher’s ester analysis .

Q. What spectroscopic benchmarks confirm the identity of this compound?

Basic

Key NMR signals:

- H: δ 1.15 (d, J = 6.5 Hz, CH), 1.2–1.8 (m, cyclohexyl H), 2.4 (m, NH-adjacent CH) .

- C: δ 22.1 (CH), 47.8 (C-N) .

IR: Sharp N-H bends at 1600–1650 cm .

Q. How to design in vitro studies evaluating this compound’s metabolic pathways?

Advanced

Use liver microsomes (e.g., human CYP450 isoforms) with NADPH cofactor. Quantify metabolites via LC-MS/MS (MRM transitions for parent and hydroxylated products). Include positive controls (e.g., ketamine for arylcyclohexylamine metabolism ). Report IC values with 95% confidence intervals, using nonlinear regression (GraphPad Prism) . Account for pH-dependent solubility by buffering incubation media at 7.4 .

Properties

IUPAC Name |

2-methylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-4-2-3-5-7(6)8/h6-7H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUISMYEFPANSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884349 | |

| Record name | Cyclohexanamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7003-32-9 | |

| Record name | 2-Methylcyclohexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7003-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007003329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLCYCLOHEXYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanamine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.